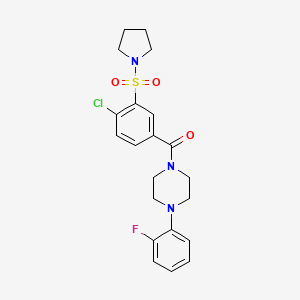

(4-Chloro-3-(pyrrolidin-1-ylsulfonyl)phenyl)(4-(2-fluorophenyl)piperazin-1-yl)methanone

Descripción

BenchChem offers high-quality (4-Chloro-3-(pyrrolidin-1-ylsulfonyl)phenyl)(4-(2-fluorophenyl)piperazin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Chloro-3-(pyrrolidin-1-ylsulfonyl)phenyl)(4-(2-fluorophenyl)piperazin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

(4-chloro-3-pyrrolidin-1-ylsulfonylphenyl)-[4-(2-fluorophenyl)piperazin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23ClFN3O3S/c22-17-8-7-16(15-20(17)30(28,29)26-9-3-4-10-26)21(27)25-13-11-24(12-14-25)19-6-2-1-5-18(19)23/h1-2,5-8,15H,3-4,9-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXBUBMZDKYRAAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)N3CCN(CC3)C4=CC=CC=C4F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23ClFN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as pyrrolidine derivatives, have been found to inhibit cox-2.

Mode of Action

It is known that pyrrolidine derivatives can inhibit cox-2, which suggests that this compound may interact with its targets to inhibit their activity.

Biochemical Pathways

The inhibition of cox-2 by similar compounds can affect the synthesis of prostaglandins, which are involved in inflammation and pain.

Pharmacokinetics

It is known that the introduction of heteroatomic fragments in these molecules can modify physicochemical parameters and obtain the best adme/tox results for drug candidates.

Actividad Biológica

The compound (4-Chloro-3-(pyrrolidin-1-ylsulfonyl)phenyl)(4-(2-fluorophenyl)piperazin-1-yl)methanone , also known by its CAS number 850473-66-4, has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | C25H24ClN3O4S |

| Molecular Weight | 498.0 g/mol |

| IUPAC Name | (4-Chloro-3-(pyrrolidin-1-ylsulfonyl)phenyl)(4-(2-fluorophenyl)piperazin-1-yl)methanone |

| InChI Key | WCIISUIKYGCBTP-UHFFFAOYSA-N |

This compound features a chloro-substituted phenyl group, a pyrrolidinylsulfonyl moiety, and a piperazine ring, which contribute to its biological activity.

The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. The proposed mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways, thereby altering cellular processes.

- Receptor Modulation : It can bind to receptors, potentially affecting signal transduction pathways that regulate cell growth and survival.

Key Biological Targets

Research indicates that this compound may target pathways involved in:

- Cancer Cell Proliferation : By inhibiting key signaling molecules, it may reduce tumor growth.

- Inflammatory Responses : It might modulate inflammatory pathways, providing therapeutic effects in conditions like arthritis.

Anticancer Activity

Several studies have investigated the anticancer properties of related compounds within the same class. For instance, derivatives similar to (4-Chloro-3-(pyrrolidin-1-ylsulfonyl)phenyl)(4-(2-fluorophenyl)piperazin-1-yl)methanone have shown:

- Inhibition of Tumor Growth : In vitro studies demonstrated significant reductions in cell viability in cancer cell lines.

- Induction of Apoptosis : Mechanistic studies revealed that these compounds could induce programmed cell death in malignant cells.

Anti-inflammatory Properties

The compound's potential anti-inflammatory effects have been highlighted through:

- Reduction of Cytokine Production : Experimental models showed decreased levels of pro-inflammatory cytokines when treated with related compounds.

Antimicrobial Activity

Preliminary studies suggest that similar compounds exhibit antimicrobial properties against various pathogens, indicating a broad spectrum of biological activity.

Study 1: Anticancer Efficacy

A study published in the World Journal of Pharmaceutical Research assessed the anticancer efficacy of piperazine derivatives. The results indicated that compounds with structural similarities to (4-Chloro-3-(pyrrolidin-1-ylsulfonyl)phenyl)(4-(2-fluorophenyl)piperazin-1-yl)methanone significantly inhibited the proliferation of several cancer cell lines. The study utilized standard assays to measure cell viability and apoptosis markers .

Study 2: Anti-inflammatory Mechanisms

Research conducted on pyrrolidine derivatives demonstrated their ability to inhibit nitric oxide production in macrophages, suggesting a potential mechanism for their anti-inflammatory effects. This was attributed to their impact on NF-kB signaling pathways .

Study 3: Structure–Activity Relationship (SAR)

A comprehensive SAR analysis revealed that modifications to the piperazine ring significantly influenced the biological activity of related compounds. This information is crucial for optimizing future drug candidates derived from this scaffold .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound has been investigated for its potential therapeutic effects, particularly in the following areas:

- Anticancer Activity : Research indicates that compounds with similar structures can inhibit pathways involved in tumor growth. The hedgehog signaling pathway, which is often dysregulated in cancers, has been targeted by related compounds, suggesting a potential application for this compound in oncology .

- Antimicrobial Properties : Studies have shown that sulfonamide derivatives exhibit antimicrobial activities. The presence of the pyrrolidinylsulfonyl group may enhance the compound's efficacy against various bacterial strains.

Biological Research

The compound is being explored for its biological activities, including:

- Enzyme Inhibition : The unique structure allows it to interact with specific enzymes, potentially leading to inhibition of their activity. This mechanism is crucial for developing drugs that target enzyme-related diseases.

- Receptor Binding : The piperazine moiety suggests potential interactions with neurotransmitter receptors, which could lead to applications in treating neurological disorders.

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal demonstrated that a related compound effectively inhibited the growth of cancer cells by targeting the hedgehog signaling pathway. This suggests that (4-Chloro-3-(pyrrolidin-1-ylsulfonyl)phenyl)(4-(2-fluorophenyl)piperazin-1-yl)methanone may have similar effects due to structural similarities .

Case Study 2: Antimicrobial Testing

In vitro testing revealed that a derivative of this compound exhibited significant antibacterial activity against Gram-positive bacteria. The mechanism was attributed to its ability to inhibit bacterial enzyme activity, highlighting its potential as an antimicrobial agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.